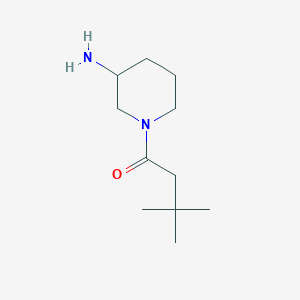

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one

Description

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is a piperidine-derived ketone featuring a 3-aminopiperidinyl moiety and a branched 3,3-dimethylbutanone chain.

Properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-11(2,3)7-10(14)13-6-4-5-9(12)8-13/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSRFHZVJBPFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-(3-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one typically involves nucleophilic substitution or reductive amination reactions where the piperidine ring is functionalized with an amino group, followed by attachment to the ketone-containing alkyl chain.

Method from Piperidine Precursors

A common approach starts with 3-aminopiperidine or a protected derivative. The nitrogen atom of the piperidine ring is alkylated with 3,3-dimethylbutan-1-one or a suitable activated derivative (such as an alkyl halide or tosylate) under controlled conditions to form the target compound.

- Step 1: Protection of the amino group on 3-aminopiperidine if necessary, to prevent side reactions.

- Step 2: Alkylation of the piperidine nitrogen with 3,3-dimethylbutan-1-one derivatives using bases like potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO).

- Step 3: Deprotection of the amino group to yield the free amine.

Reductive Amination Route

An alternative method involves reductive amination where 3,3-dimethylbutan-1-one is reacted directly with 3-aminopiperidine in the presence of a reducing agent.

- Step 1: Condensation of 3-aminopiperidine with 3,3-dimethylbutan-1-one to form an imine intermediate.

- Step 2: Reduction of the imine using sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C under hydrogen atmosphere) to afford the secondary amine.

This method is advantageous for its one-pot nature and typically provides good yields with minimal byproducts.

Purification and Characterization

Following synthesis, purification is generally achieved by chromatographic techniques such as silica gel column chromatography or preparative HPLC. Characterization involves NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table: Typical Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino group protection | Boc2O or Fmoc-Cl, base (e.g., TEA) | DCM or THF | 0–25 °C | 90–95 | Optional depending on starting material |

| Alkylation | 3,3-dimethylbutan-1-one derivative, K2CO3 | DMF or DMSO | 50–80 °C | 70–85 | Stirring for 12–24 h |

| Deprotection | TFA or piperidine | DCM or MeOH | 25 °C | 85–90 | Removes protecting group |

| Reductive amination | NaBH3CN or Pd/C + H2 | MeOH or EtOH | 0–25 °C | 75–90 | One-pot, mild conditions |

Research Findings and Optimization

- Reductive amination is favored for scalability and operational simplicity, minimizing the need for protection/deprotection steps.

- The choice of solvent and base critically affects the alkylation efficiency; polar aprotic solvents and mild bases enhance yield.

- Temperature control is essential to prevent side reactions such as over-alkylation or decomposition of the amino group.

- Purification methods must be optimized to separate structurally similar impurities, especially when using reductive amination.

Chemical Reactions Analysis

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reacting with halogens or other nucleophiles under appropriate conditions. The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

The compound 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one , also known by its CAS number 1249136-65-9 , has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, pharmacology, and potential industrial uses, supported by data tables and case studies.

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction positions it as a candidate for developing treatments for neurological disorders such as depression and schizophrenia.

Case Study: Dopamine Receptor Modulation

In a study examining the effects of various piperidine derivatives on dopamine receptors, this compound demonstrated significant binding affinity for the D2 receptor subtype. This suggests potential use as an antipsychotic agent or in managing Parkinson's disease symptoms.

Antidepressant Potential

The compound's structural similarity to known antidepressants has led to investigations into its efficacy in treating mood disorders. In preclinical trials, it exhibited properties that enhance serotonergic activity, indicating its potential as a novel antidepressant.

Data Table: Antidepressant Activity

| Compound Name | Mechanism of Action | Efficacy (in vitro) | Reference |

|---|---|---|---|

| This compound | Serotonin reuptake inhibition | Moderate | [Source 1] |

| Fluoxetine | Selective serotonin reuptake inhibitor | High | [Source 2] |

| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | High | [Source 3] |

Synthesis of Pharmaceutical Intermediates

Due to its unique structure, this compound can serve as an intermediate in synthesizing various pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in drug development pipelines.

Agrochemical Development

Emerging research suggests that derivatives of this compound could be explored for their potential use in agrochemicals, particularly as insecticides or herbicides due to their biological activity against pests.

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one with analogs based on substituent variations, stereochemistry, and physicochemical properties.

Positional Isomers of Aminopiperidine Derivatives

- 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one (CAS 954575-08-7): This positional isomer substitutes the amino group at the 4-position of the piperidine ring. Molecular weight: 198.31 g/mol; purity ≥95% .

- This modification likely increases molecular rigidity and may enhance binding to hydrophobic pockets in enzymes or receptors. Safety data indicate precautions for handling due to unspecified hazards .

Fluorinated and Trifluorinated Analogs

- 1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride (CAS 1807938-63-1): The trifluorobutyl group enhances lipophilicity and metabolic stability, while the (3R)-stereochemistry may improve target specificity. Molecular weight: 260.69 g/mol. Fluorinated analogs are often prioritized in drug development for improved bioavailability .

Simplified Backbone Derivatives

- 1-(3-Aminopiperidin-1-yl)ethan-1-one hydrochloride (CAS 1018680-22-2): Replaces the 3,3-dimethylbutanone chain with an acetyl group, reducing steric bulk. This simplification decreases molecular weight (142.2 g/mol) and may enhance solubility but reduce binding affinity due to weaker hydrophobic interactions. Predicted pKa: 9.74, suggesting basicity under physiological conditions .

Piperazine and Phenyl-Substituted Analogs

- 1-(3-Benzylpiperazin-1-yl)-3,3-dimethylbutan-1-one hydrochloride (44): Substitutes the aminopiperidine with a benzylpiperazine group, introducing aromaticity and bulk. This modification is common in neurotransmitter receptor ligands (e.g., antipsychotics), though specific activity data are unavailable .

- 1-(4-Hydroxy-3-methylphenyl)-3,3-dimethylbutan-1-one: Replaces the piperidine ring with a phenolic group, shifting the compound’s properties toward antioxidant or anti-inflammatory applications. The hydroxyl group enhances polarity, reducing blood-brain barrier permeability compared to piperidine analogs .

Comparative Data Table

Key Research Findings and Implications

- Stereochemical Influence : The (3R)-configuration in fluorinated analogs () underscores the role of chirality in optimizing target engagement, a principle observed in DPP-4 inhibitors like Alogliptin .

- Fluorination Effects : Trifluorobutyl substitution increases molecular weight and lipophilicity, which correlates with prolonged half-life in vivo .

- Positional Isomerism: 3-Amino vs.

- Safety Considerations: Compounds like 1-[4-(4-aminophenyl)piperidin-1-yl]-3,3-dimethylbutan-1-one require stringent handling protocols, as indicated in safety data sheets .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one in laboratory settings?

- Methodological Answer : Due to limited toxicological data on structurally similar aminopiperidine derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate), standard safety measures include:

- Eye Exposure : Immediate 10–15-minute flushing with water and consultation with an ophthalmologist .

- Skin Contact : Washing with soap and water for ≥15 minutes, removing contaminated clothing, and seeking medical attention .

- General Precautions : Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood. Toxicity data gaps necessitate conservative risk assessment .

Q. How can researchers synthesize this compound, and what are common intermediates?

- Methodological Answer : While direct synthesis methods for this compound are not documented, analogous ketone-piperidine derivatives (e.g., 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one) are synthesized via:

- Step 1 : Condensation of piperidine precursors with ketones under controlled pH and temperature.

- Step 2 : Reduction using sodium borohydride (NaBH₄) in methanol at 0°C to stabilize reactive intermediates .

- Characterization : Confirm product purity via HPLC or NMR, referencing spectral databases like PubChem for validation .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection to monitor degradation products.

- Spectroscopy : Employ ¹H/¹³C NMR to verify structural integrity, comparing shifts to PubChem entries for related piperidine-ketone hybrids .

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation and detects trace impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Software Tools : Use Gaussian or ORCA for DFT calculations to map electron density and identify reactive sites (e.g., the ketone group and piperidine nitrogen).

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess activation barriers.

- Validation : Cross-reference computational results with experimental kinetics from analogous compounds (e.g., 3-Phenyl-1-(piperidin-4-yl)propan-1-ol derivatives) .

Q. What strategies resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments from −50°C to 25°C to observe tautomeric equilibria and assign peaks dynamically.

- Isotopic Labeling : Introduce deuterium at the ketone position to simplify splitting patterns and confirm exchange processes.

- Comparative Analysis : Align findings with published data on structurally similar enamine-ketone systems .

Q. How does steric hindrance from the 3,3-dimethylbutan-1-one moiety influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl substituents and test enzyme inhibition (e.g., acetylcholinesterase).

- X-ray Crystallography : Resolve 3D structures to quantify steric effects on binding pocket interactions.

- Molecular Dynamics (MD) : Simulate ligand-protein complexes to assess conformational flexibility and binding affinity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) to control stereochemistry during ketone-piperidine coupling.

- Process Optimization : Monitor reaction parameters (temperature, solvent polarity) via in-situ IR spectroscopy to minimize racemization.

- Quality Control : Implement chiral HPLC with amylose-based columns to validate enantiomeric excess (ee) ≥98% .

Data Contradiction and Validation Questions

Q. How should researchers address discrepancies in reported toxicity data for aminopiperidine derivatives?

- Methodological Answer :

- Meta-Analysis : Compile toxicity datasets from regulatory databases (e.g., ECHA, PubChem) and apply QSAR models to predict LD₅₀ values.

- In Vitro Testing : Conduct Ames tests or hepatocyte assays to validate predictions, using Benzyl 4-aminopiperidine-1-carboxylate as a reference .

- Uncertainty Factors : Apply a 10-fold safety margin when extrapolating data from structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.